molecular formula C12H14O2 B3265365 2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 40463-28-3

2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No. B3265365
CAS RN: 40463-28-3
M. Wt: 190.24 g/mol
InChI Key: FJSOFAIBDQSRJG-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

A solution of 2,6,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzocycloheptene (387 mg) and p-toluenesulfonic acid monohydrate (31 mg) was stirred in 5 mL of 1:1 water:acetone. The mixture was diluted with 50 mL of dichloromethane and 50 mL of saturated sodium hydrogen carbonate. The aqueous layer was re-extracted with 50 mL more dichloromethane and the combined organics were dried over sodium sulfate. Evaporation of the solvent gave 250 mg of 2-methoxy-5,7,8,9-tetrahydro-benzocyclohepten-6-one, which was converted to 2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamine by using Procedure X.
Name
2,6,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzocycloheptene
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][C:11](OC)([O:13]C)[CH2:10][CH2:9][CH2:8][C:7]=2[CH:17]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(C)=O>O.ClCCl.C(=O)([O-])O.[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][C:11](=[O:13])[CH2:10][CH2:9][CH2:8][C:7]=2[CH:17]=1 |f:1.2,6.7|

Inputs

Step One
Name
2,6,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzocycloheptene
Quantity
387 mg
Type
reactant
Smiles
COC=1C=CC2=C(CCCC(C2)(OC)OC)C1
Name
Quantity
31 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with 50 mL more dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(CCCC(C2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.